N~2~-cyclohexyl-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-CYCLOHEXYL-5-NITRO-N4-(OXOLAN-2-YLMETHYL)PYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with the molecular formula C10H15N5O2. It is known for its unique structure, which includes a cyclohexyl group, a nitro group, and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-CYCLOHEXYL-5-NITRO-N4-(OXOLAN-2-YLMETHYL)PYRIMIDINE-2,4,6-TRIAMINE typically involves multiple stepsThe oxolan-2-ylmethyl group is then added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N2-CYCLOHEXYL-5-NITRO-N4-(OXOLAN-2-YLMETHYL)PYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
N2-CYCLOHEXYL-5-NITRO-N4-(OXOLAN-2-YLMETHYL)PYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-CYCLOHEXYL-5-NITRO-N4-(OXOLAN-2-YLMETHYL)PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine: Similar structure but with a methyl and phenyl group instead of cyclohexyl and oxolan-2-ylmethyl groups.
N2-Cyclohexyl-5-nitro-2,4-pyrimidinediamine: Lacks the oxolan-2-ylmethyl group.
Uniqueness
N2-CYCLOHEXYL-5-NITRO-N4-(OXOLAN-2-YLMETHYL)PYRIMIDINE-2,4,6-TRIAMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H24N6O3 |
---|---|
Molecular Weight |
336.39 g/mol |
IUPAC Name |
2-N-cyclohexyl-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H24N6O3/c16-13-12(21(22)23)14(17-9-11-7-4-8-24-11)20-15(19-13)18-10-5-2-1-3-6-10/h10-11H,1-9H2,(H4,16,17,18,19,20) |
InChI Key |
UYSGBIHZRWFTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=C(C(=N2)NCC3CCCO3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.